

LP-935509: A Technical Guide on Brain Penetrance and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and oral bioavailability of **LP-935509**, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). The following sections detail the quantitative pharmacokinetic parameters, the experimental methodologies employed in preclinical studies, and the underlying signaling pathways affected by this compound.

Quantitative Pharmacokinetic Data

The preclinical pharmacokinetic profile of **LP-935509** has been characterized in rodent models, demonstrating excellent oral bioavailability and significant penetration of the blood-brain barrier. The key quantitative data are summarized in the tables below.

Table 1: Oral Bioavailability and Pharmacokinetic Parameters of LP-935509 in Mice



| Parameter | Value | Species/Model | Dosing | Reference |
|------------------------------------------|-----------|-----------------------|-------------------------------------|-----------|
| Oral Bioavailability | 100% | Male C57BL/6J Mice | 10 mg/kg (oral) vs. 1 mg/kg (IV) | [1][2] |
| Plasma Half-life (t½) | 3.6 hours | Male C57BL/6J Mice | 10 mg/kg (oral) or 1 mg/kg (IV) | [1][2] |
| Peak Plasma Concentration (Cmax) | 5.2 μΜ | Male C57BL/6J Mice | 10 mg/kg (oral) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | Male C57BL/6J Mice | 10 mg/kg (oral) | [1] |
| Plasma-free Fraction | 2.6% | Mice | Not Specified | [1][2] |

Table 2: Brain Penetrance of LP-935509 in Rodents

| Parameter | Value | Species/Model | Dosing | Reference |
|-----------------------|--------|---------------|------------------------------------|-----------|
| Brain/Plasma Ratio | 3 to 4 | Mice | Not Specified | [1][2] |
| Brain/Plasma Ratio | >2 | Rodents | Not Specified | [3][4] |
| Brain/Plasma Ratio | 2.3 | Rats | 10 mg/kg (oral) or 2 mg/kg (IV) | |

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro experiments conducted to determine the pharmacokinetic properties and mechanism of action of **LP-935509**.

In Vivo Pharmacokinetic Studies in Mice



Objective: To determine the oral bioavailability, plasma half-life, and brain penetrance of **LP-935509** in mice.

Animal Model: Male C57BL/6J mice were used for these studies.[1]

Drug Formulation and Administration:

- Oral (PO) Administration: LP-935509 was formulated in 10% Cremophor for oral gavage.[2]
 [5] Doses of 10, 30, and 60 mg/kg were administered.[5][6]
- Intravenous (IV) Administration: A dose of 1 mg/kg was administered intravenously.[1][2]

Pharmacokinetic Analysis:

- Four mice were administered LP-935509 either intravenously (1 mg/kg) or orally (10 mg/kg).
 [2]
- Blood samples were collected over a 24-hour period.[2]
- Plasma concentrations of LP-935509 were quantified at each time point.
- For brain penetrance, brain and plasma drug levels were measured in satellite animal groups during behavioral tests.[6]
- Pharmacokinetic parameters were calculated using standard pharmacokinetic models.

In Vivo Pharmacokinetic Studies in Rats

Objective: To assess the pharmacokinetic profile of **LP-935509** in a different rodent species.

Animal Model: Male Sprague-Dawley rats were utilized.

Drug Administration:

- Oral (PO) Administration: A dose of 10 mg/kg was administered.
- Intravenous (IV) Administration: A dose of 1 mg/kg was administered.[1]

Pharmacokinetic Analysis: Blood samples were collected for pharmacokinetic analysis.[1]



In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency of **LP-935509** against AAK1 and other related kinases.

Methodology:

- AAK1 Inhibition: The ability of **LP-935509** to inhibit the phosphorylation of a peptide derived from the μ2 protein (a substrate of AAK1) was measured.[3][4]
- Cellular AAK1 Inhibition: HEK293 cells overexpressing human AAK1 and the human μ 2 protein were treated with **LP-935509** to determine its cellular IC50 for the inhibition of μ 2 phosphorylation.
- Selectivity Profiling: The inhibitory activity of LP-935509 was tested against closely related kinases such as BIKE and GAK.[1][7]

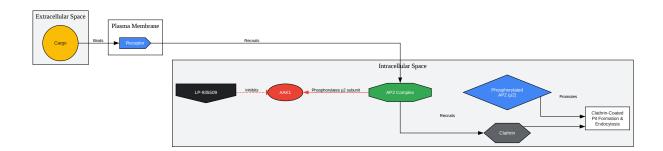
Signaling Pathways and Experimental Workflows

The mechanism of action of **LP-935509** is intrinsically linked to the AAK1 signaling pathway, which plays a crucial role in clathrin-mediated endocytosis.

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis through its interaction with the AP2 adaptor complex. AAK1 phosphorylates the $\mu 2$ subunit of the AP2 complex, a key step in the maturation of clathrin-coated pits and the subsequent internalization of cargo proteins. By inhibiting AAK1, **LP-935509** disrupts this process.





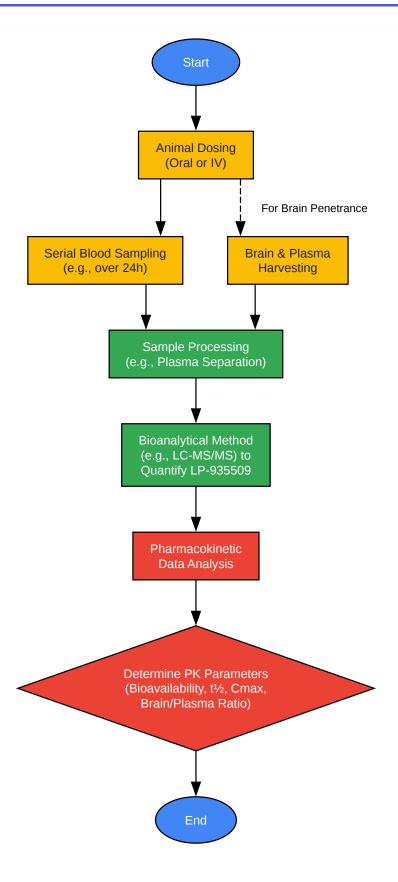
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Figure 1. AAK1 signaling in clathrin-mediated endocytosis and inhibition by LP-935509.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The workflow for determining the pharmacokinetic profile of **LP-935509** in preclinical models involves several key steps, from drug administration to data analysis.





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Figure 2. General experimental workflow for preclinical pharmacokinetic studies of LP-935509.



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